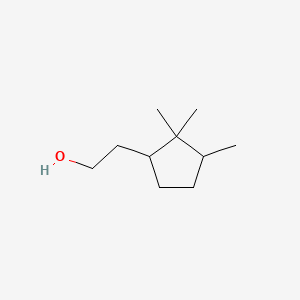
2,2,3-Trimethylcyclopentaneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethylcyclopentaneethanol is an organic compound with the molecular formula C10H20O It is a primary alcohol characterized by a cyclopentane ring substituted with three methyl groups and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopentaneethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the hydrogenation of 2,2,3-trimethylcyclopentanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trimethylcyclopentaneethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 2,2,3-Trimethylcyclopentanone, 2,2,3-Trimethylcyclopentanoic acid.
Reduction: 2,2,3-Trimethylcyclopentane.
Substitution: 2,2,3-Trimethylcyclopentyl halides.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethylcyclopentaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethylcyclopentaneethanol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,2,3-Trimethylpentane: A structurally similar compound with different physical and chemical properties.
2,2,4-Trimethylpentane: Another isomer with distinct reactivity and applications.
Uniqueness: 2,2,3-Trimethylcyclopentaneethanol is unique due to its cyclopentane ring structure with multiple methyl substitutions, which imparts specific steric and electronic properties. This uniqueness makes it valuable in specialized applications where such structural features are advantageous .
Eigenschaften
CAS-Nummer |
52363-24-3 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(2,2,3-trimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8-4-5-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
RKGJMEVXZSTOHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


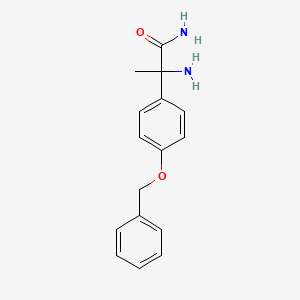
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
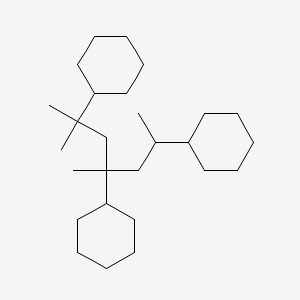
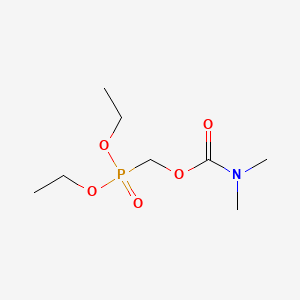


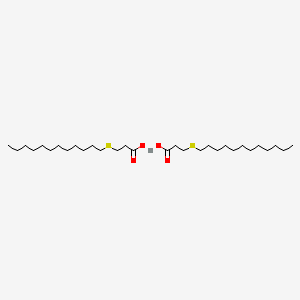
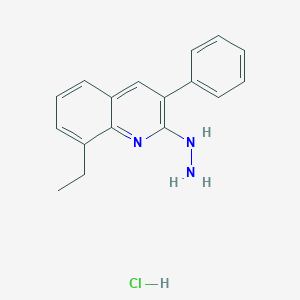
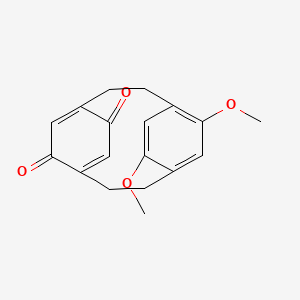
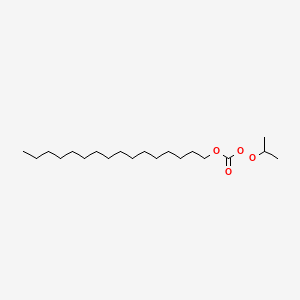
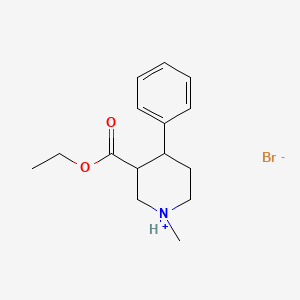


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
